molecular formula C18H21N3O2S B2418812 1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide CAS No. 2034529-27-4

1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide

Cat. No.: B2418812
CAS No.: 2034529-27-4
M. Wt: 343.45
InChI Key: ISJGOBRNOQRNNA-UHFFFAOYSA-N
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Description

1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a benzo[b]thiophene moiety, which is known for its biological activity and potential therapeutic applications. The azetidinyl and piperidine groups further enhance its chemical versatility and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene-2-carbonyl precursor. This can be achieved through various methods, including the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The azetidin-3-yl and piperidine-4-carboxamide moieties are then introduced through subsequent reactions, such as nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The azetidinyl and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is unique due to its combination of the benzo[b]thiophene, azetidinyl, and piperidine moieties, which confer distinct chemical and biological properties. Its ability to act as a STING agonist sets it apart from other similar compounds, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c19-17(22)12-5-7-20(8-6-12)14-10-21(11-14)18(23)16-9-13-3-1-2-4-15(13)24-16/h1-4,9,12,14H,5-8,10-11H2,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJGOBRNOQRNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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